5'-Azido-5'-deoxyguanosine

Übersicht

Beschreibung

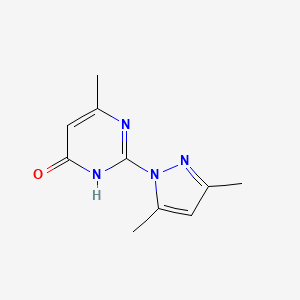

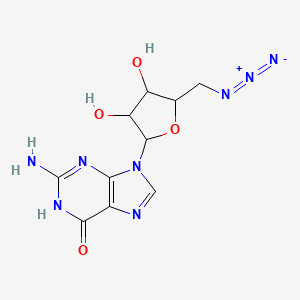

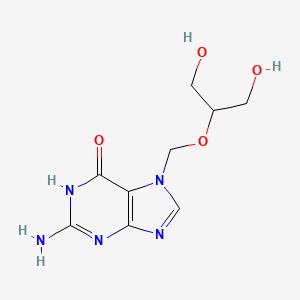

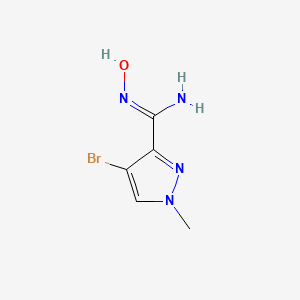

5’-Azido-5’-deoxyguanosine is an analog of guanosine that can be synthesized in a solid-phase reaction. It can also be enzymatically generated from 5’-azido-5’-deoxyadenosine . This molecule is reactive and has been shown to be an effective inhibitor of DNA synthesis in vivo assays .

Synthesis Analysis

A series of non-hydrolysable 5’-aryl substituted GDP analogs has been synthesized by reacting 5’-azido-5’-deoxyguanosine with different aryl- and benzyloxy-alkynes . Cu (I) nanoparticles in water were found to be the most efficient catalyst, producing the desired 5’-arylguanosines with good yields .Molecular Structure Analysis

The molecular formula of 5’-Azido-5’-deoxyguanosine is C10H12N8O4 . It has an average mass of 308.254 Da and a monoisotopic mass of 308.098145 Da .Chemical Reactions Analysis

The azide functional group in 5’-Azido-5’-deoxyguanosine is among the most useful in organic synthesis, owing to its superlative reactivity .Physical And Chemical Properties Analysis

5’-Azido-5’-deoxyguanosine has 12 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds . It has a polar surface area of 147 Ų .Wissenschaftliche Forschungsanwendungen

1. Crystal Structure Analysis

5'-Azido-5'-deoxyguanosine has been studied for its crystal structure properties. Research has shown that different analogues of deoxyguanosine, including the 5'-azido derivative, display distinct molecular conformations and packing characteristics, important for understanding their physical and chemical behavior (Parkin et al., 2018).

2. DNA Damage and Repair Mechanisms

Studies on similar compounds, like 3'-azido-3'-deoxythymidine (AZT), provide insights into DNA damage and repair mechanisms. Though not directly on 5'-Azido-5'-deoxyguanosine, this research can shed light on the behavior of similar azido nucleosides in biological systems (Iwamoto et al., 2003).

3. Bioorthogonal Chemistry in mRNA Labeling

Research involving the use of bioorthogonal chemistry for mRNA labeling has implications for 5'-Azido-5'-deoxyguanosine, as it can be part of the process for site-specific labeling of RNA. This technique is important in studying RNA dynamics and function (Holstein et al., 2014).

4. Synthesis of Modified Nucleosides

The synthesis of 5'-Azido-5'-deoxyguanosine analogues and their incorporation into oligodeoxynucleotides has been studied. This research is crucial for the development of modified nucleosides with potential therapeutic applications (Wada et al., 2001).

5. DNA Lesion and Radical Chemistry

The synthesis and characterization of 5',8-cyclo-2'-deoxyguanosine derivatives, which are important DNA lesions, have been explored. These studies are significant for understanding the chemical nature of DNA damage and its implications for cell biology (Chatgilialoglu et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-9-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURRXTYHKBREQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962370 | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Azido-5'-deoxyguanosine | |

CAS RN |

42204-44-4 | |

| Record name | NSC119855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)

![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)